4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE is a complex organic compound that features a benzoxazole ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment to Benzamide: The benzoxazole ring is then attached to a benzamide structure through a condensation reaction. This involves reacting the benzoxazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of Dicyclohexylamine: The final step involves the introduction of the dicyclohexylamine group to the benzamide structure. This can be achieved through a nucleophilic substitution reaction using dicyclohexylamine and a suitable leaving group on the benzamide.
Industrial Production Methods
Industrial production of 4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, while the benzamide structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzamide structure.
Substitution: Halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)aniline: Similar in structure but lacks the dicyclohexylamine group.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Contains a benzoxazole ring but has different substituents and applications.
Uniqueness
4-(13-BENZOXAZOL-2-YL)-NN-DICYCLOHEXYLBENZAMIDE is unique due to the presence of the dicyclohexylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide |
InChI |
InChI=1S/C26H30N2O2/c29-26(28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)20-17-15-19(16-18-20)25-27-23-13-7-8-14-24(23)30-25/h7-8,13-18,21-22H,1-6,9-12H2 |
InChI Key |
FWFYWODWOAGWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.